methyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate
Overview
Description
Methyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate is an organic compound that belongs to the pyrazole family. It is a white crystalline powder that is soluble in organic solvents. This compound has been the subject of scientific research due to its potential applications in various fields.
Scientific Research Applications
Anticancer Applications
Pyrazole derivatives have shown promise in the treatment of cancer. The compound has been tested by the National Cancer Institute (NCI) at a fixed concentration of 10 mM on a panel of 60 different human cancer cell lines . Its structure allows for interaction with various cellular targets, potentially inhibiting the growth of cancer cells.
Anti-inflammatory Properties
Due to the pyrazole core’s ability to modulate biological pathways, derivatives like methyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate can be designed to target inflammatory processes. This can lead to the development of new anti-inflammatory medications .
Antimicrobial Activities
The structural flexibility of pyrazole derivatives enables them to act against a range of microbial pathogens. Synthesis of related compounds has demonstrated antimicrobial activities, suggesting that our compound could be modified to enhance these properties .
Enzyme Inhibition
Pyrazole derivatives are known to provide useful ligands for receptors or enzymes. This compound could be tailored to inhibit specific enzymes, such as p38MAPK, which are involved in cellular signaling pathways .
Supramolecular Chemistry
Pyrazole derivatives are utilized in supramolecular chemistry due to their ability to form complex structures with other molecules. This can lead to the creation of novel materials with unique properties .
Safety And Hazards
properties
IUPAC Name |
methyl 5-amino-1-(4-chlorophenyl)pyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2/c1-17-11(16)9-6-14-15(10(9)13)8-4-2-7(12)3-5-8/h2-6H,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWPKQFDGNJKAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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